5-Methyl-2-pyrazinamine 4-oxide
Description
Chemical Structure and Key Properties 5-Methyl-2-pyrazinamine 4-oxide (CAS: 51037-30-0), also known as Acipimox, is a pyrazine derivative featuring a methyl group at position 5, an amine at position 2, and an N-oxide group at position 4 (Figure 1). Its IUPAC name is 5-methylpyrazine-2-carboxylic acid 4-oxide, with the carboxylic acid group contributing to its pharmacological activity as a lipid-lowering agent .
Synthesis and Applications
Acipimox is synthesized via ligand-metal coordination strategies, as demonstrated by Xing et al., where 5-methylpyrazine-2-carboxylic acid 4-oxide (Acipimox ligand) reacts with Co(II) or Zn(II) to form stable coordination compounds . This compound is clinically used to treat hyperlipidemia by inhibiting lipolysis and reducing plasma free fatty acids .
Properties
CAS No. |
103965-77-1 |
|---|---|
Molecular Formula |
C5H7N3O |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
5-methyl-4-oxidopyrazin-4-ium-2-amine |
InChI |
InChI=1S/C5H7N3O/c1-4-2-7-5(6)3-8(4)9/h2-3H,1H3,(H2,6,7) |
InChI Key |
XUTIPSSPVHXNDW-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=[N+]1[O-])N |
Canonical SMILES |
CC1=CN=C(C=[N+]1[O-])N |
Synonyms |
Pyrazinamine, 5-methyl-, 4-oxide (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Non-N-Oxide Analog: 5-Methyl-2-Pyrazinecarboxylic Acid
| Property | 5-Methyl-2-pyrazinamine 4-Oxide | 5-Methyl-2-Pyrazinecarboxylic Acid |
|---|---|---|
| N-Oxide Group | Present (Position 4) | Absent |
| Key Functional Groups | Carboxylic acid, N-oxide, amine | Carboxylic acid, amine |
| Metal Coordination | Forms stable complexes with Co(II)/Zn(II) | Lacks N-oxide-driven coordination |
| Pharmacological Role | Lipid-lowering agent | Intermediate in coordination chemistry |
Key Differences :
- The absence of the N-oxide group in 5-methyl-2-pyrazinecarboxylic acid eliminates its ability to form chelated metal complexes, limiting its use to synthetic intermediates rather than bioactive agents .
- The N-oxide group in Acipimox enhances polarity and solubility, critical for its pharmacokinetic profile .
2-Benzyloxy-6-Hydroxymethyl-3-Isobutyl-5-Methoxypyrazine 4-Oxide
| Property | This compound | 2-Benzyloxy-6-Hydroxymethyl-3-Isobutyl-5-Methoxypyrazine 4-Oxide |
|---|---|---|
| Substituents | Methyl, amine, N-oxide | Benzyloxy, hydroxymethyl, isobutyl, methoxy, N-oxide |
| Synthesis Complexity | Single-step metal coordination | Multi-step (e.g., 3-step from 5b intermediate) |
| Application | Direct therapeutic agent | Key intermediate for OPC-15161 (superoxide anion inhibitor) |
Key Differences :
3-Amino-6-(Chloromethyl)-2-Pyrazinecarbonitrile 4-Oxide
| Property | This compound | 3-Amino-6-(Chloromethyl)-2-Pyrazinecarbonitrile 4-Oxide |
|---|---|---|
| Functional Groups | Carboxylic acid, amine, N-oxide | Chloromethyl, cyano, amine, N-oxide |
| Reactivity | Limited to acid-base interactions | High (chloromethyl and cyano groups enable nucleophilic substitution) |
| Use | Therapeutic agent | Synthetic intermediate for heterocyclic chemistry |
Key Differences :
- The chloromethyl and cyano groups in the latter compound provide reactive sites for further derivatization, unlike the metabolically stable carboxylic acid in Acipimox .
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